

Tinodasertib stock solution preparation and storage

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| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | Tinodasertib | |
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Application Notes and Protocols: Tinodasertib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinodasertib, also known as ETC-206, is a potent and selective inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting Kinases 1 and 2 (MNK1 and MNK2)[1][2]. These serine/threonine kinases are implicated in oncogenic transformation and tumor progression[2] [3]. **Tinodasertib** exerts its anti-neoplastic activity by inhibiting the MNK1/2-dependent phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation[2][4][5][6]. Elevated levels of phosphorylated eIF4E are observed in a wide range of cancers, making **Tinodasertib** a promising therapeutic agent in oncology research[7].

These application notes provide detailed protocols for the preparation and storage of **Tinodasertib** stock solutions for both in vitro and in vivo experimental use.

Data Presentation Chemical and Physical Properties



| Property | Value | Reference |
|------------------|------------------------------|-----------|
| Molecular Weight | 408.45 g/mol | [1][8] |
| Formula | C25H20N4O2 | [1] |
| CAS Number | 1464151-33-4 | [1] |
| Appearance | Light yellow to yellow solid | [1] |

Solubility

| Solvent | Concentration | Remarks | Reference |
|---|---------------------------|--|-------------|
| DMSO | ≥ 50 mg/mL (122.41 mM) | Use freshly opened DMSO as it is hygroscopic. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline | ≥ 5 mg/mL (12.24 mM) | Clear solution. Suitable for in vivo use. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (12.24 mM) | Clear solution. Suitable for in vivo use. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (12.24 mM) | Clear solution. Suitable for in vivo use. | [1] |
| Sodium carboxymethyl cellulose (Na-CMC) with 0.5% Tween® 80 | Not specified | Suspension for oral administration in animals. | [9][10][11] |

Experimental Protocols

Protocol 1: Preparation of Tinodasertib Stock Solution for In Vitro Use



This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for cell-based assays[4][9].

Materials:

- Tinodasertib powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated micropipettes

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Weighing: Accurately weigh the desired amount of **Tinodasertib** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.408 mg of **Tinodasertib**.
- Dissolution: Add the appropriate volume of sterile DMSO to the Tinodasertib powder. For a 10 mM stock solution, add 244.83 μL of DMSO per 1 mg of Tinodasertib[1].
- Mixing: Gently vortex or sonicate the solution to ensure complete dissolution. If precipitation occurs, gentle warming can be applied[1].
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile
 microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the
 compound[1].

Protocol 2: Preparation of Tinodasertib Formulation for In Vivo (Oral Gavage) Use

This protocol provides an example of a formulation suitable for oral administration in animal models, based on a combination of solvents.

Materials:



- DMSO
- PEG300
- Tween-80
- Saline (sterile)
- Sterile tubes
- Vortex mixer and/or sonicator

Procedure:

- Prepare a Concentrated Stock: First, prepare a concentrated stock solution of **Tinodasertib** in DMSO (e.g., 50 mg/mL)[1].
- Solvent Addition Sequence: In a sterile tube, add the solvents in the following order, ensuring thorough mixing after each addition:
 - 10% of the final volume as the **Tinodasertib**/DMSO stock solution.
 - 40% of the final volume as PEG300. Mix until uniform.
 - 5% of the final volume as Tween-80. Mix until uniform.
 - 45% of the final volume as saline. Mix until a clear solution is obtained[1].
- Final Concentration: This procedure will yield a final **Tinodasertib** concentration of 5 mg/mL[1].
- Fresh Preparation: It is recommended to prepare this working solution fresh on the day of use[1].

Storage Recommendations

Proper storage is crucial to maintain the stability and activity of **Tinodasertib**.



Storage Conditions

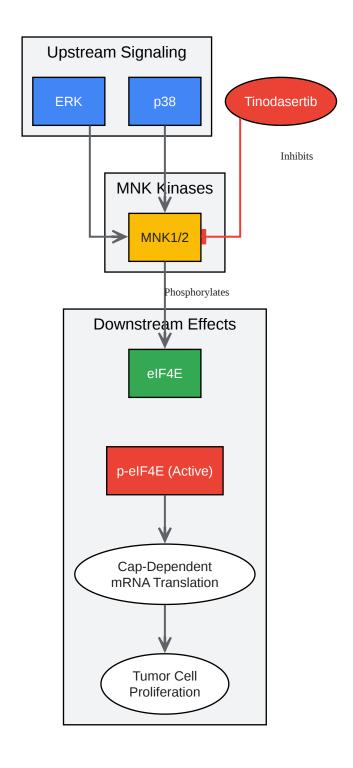
| Form | Temperature | Duration | Notes | Reference |
|-------------------------|-------------|---|---|-----------|
| Powder | -20°C | 3 years | Keep tightly sealed. | [1][8] |
| 4°C | 2 years | Keep tightly sealed. | [1][8] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [1][8] |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1][8] | |

General Guidance:

- Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
- Protect from light.

Visualizations Signaling Pathway



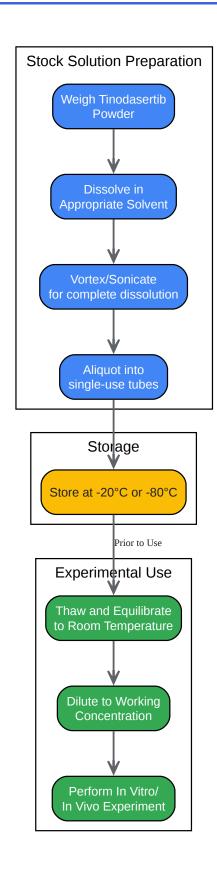


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Caption: Tinodasertib inhibits MNK1/2, blocking eIF4E phosphorylation.

Experimental Workflow





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Caption: Workflow for preparing and using **Tinodasertib** solutions.



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